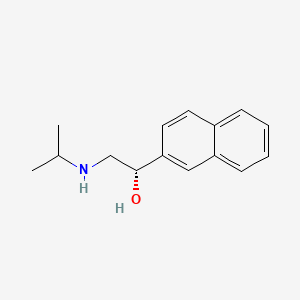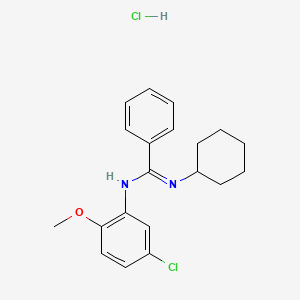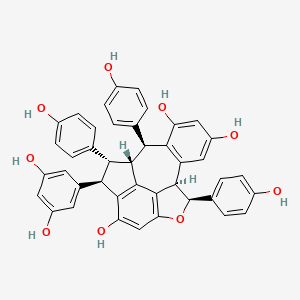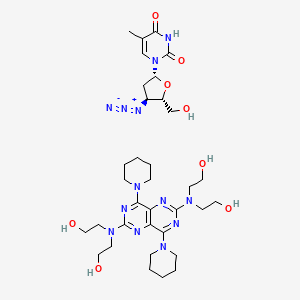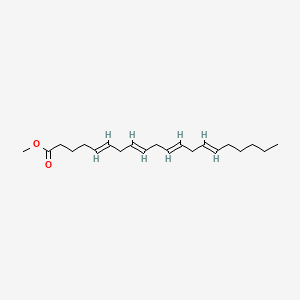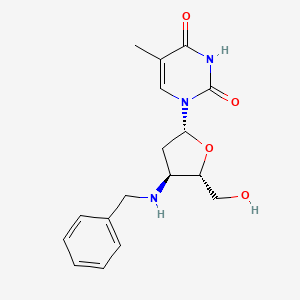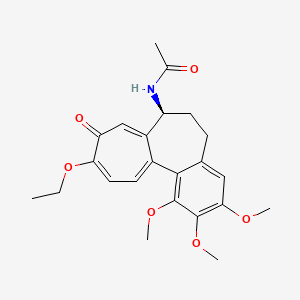
Colchiceine ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colchiceine ethyl ether is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale. This compound has a molecular formula of C23H27NO6 and a molecular weight of 413.46 g/mol . This compound is characterized by its unique chemical structure, which includes an ethyl ether group attached to the colchiceine molecule. This modification imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of colchiceine ethyl ether typically involves the modification of colchicine through a series of chemical reactions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide in an S_N2 reaction . In this case, colchiceine is reacted with ethyl iodide in the presence of a strong base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the preparation of colchiceine from colchicine, followed by the etherification reaction with ethyl iodide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Colchiceine ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Colchiceine ethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying etherification reactions.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of colchiceine ethyl ether involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound disrupts microtubule polymerization, leading to the inhibition of mitosis and cell proliferation . This mechanism is similar to that of colchicine, but the presence of the ethyl ether group may impart additional effects on the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Colchiceine ethyl ether can be compared with other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
Thiocolchicine: A sulfur-containing derivative with enhanced biological activity.
Demecolcine: A derivative with a modified structure that affects its pharmacological properties.
This compound is unique due to the presence of the ethyl ether group, which can influence its chemical reactivity and biological activity. This modification may result in differences in solubility, stability, and interaction with molecular targets compared to other colchicine derivatives.
Propriétés
Numéro CAS |
75491-24-6 |
|---|---|
Formule moléculaire |
C23H27NO6 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-[(7S)-10-ethoxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-6-30-19-10-8-15-16(12-18(19)26)17(24-13(2)25)9-7-14-11-20(27-3)22(28-4)23(29-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,25)/t17-/m0/s1 |
Clé InChI |
PMWZYVQZGMMSNM-KRWDZBQOSA-N |
SMILES isomérique |
CCOC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
SMILES canonique |
CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
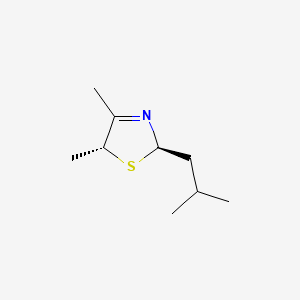

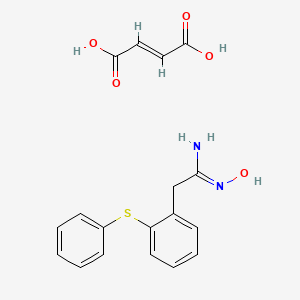
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
